molecular formula C10H10N2O3S B1617610 1-Naphthalenesulfonic acid, 5,6-diamino- CAS No. 84-92-4

1-Naphthalenesulfonic acid, 5,6-diamino-

Cat. No. B1617610
CAS RN: 84-92-4
M. Wt: 238.27 g/mol
InChI Key: AWXNJVXWJMGHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthalenesulfonic acid, 5,6-diamino- (1-NSD) is an organic compound with a wide variety of applications in the scientific and industrial fields. It is a sulfonated derivative of 1-naphthol and is used in many organic syntheses as a precursor to other organic compounds. It is also used in the manufacture of dyes, pharmaceuticals, and other related products. As a result, 1-NSD has become an important material in the development of new products and processes.

Scientific Research Applications

Synthesis of Antihalation Dye

The dye intermediate, 5,6-diamino-1,3-naphthalenedisulfonic acid, was synthesized from 2-amino-1-naphthalene sulfonic acid through a process involving sulfonation, hydrolysis, and reaction with diazobenzene, resulting in an antihalation dye complex with Fe(III). This method offers high yields and introduces a novel approach not previously reported, characterized by infrared and mass spectrometry (Z. Zhi, 2002).

Spectrofluorimetric Determination of Nitric Oxide

A spectrofluorimetric method utilizing 5,6-diamino-1,3-naphthalene disulfonic acid (DANDS) for nitric oxide (NO) determination in aqueous solution has been developed. This method leverages the specific reaction of DANDS with NO in the presence of dioxygen, yielding a highly fluorescent form, demonstrating specificity, sensitivity, and straightforward protocol for NO detection (X. Zhang et al., 2002).

Anti-HIV Activity

Naphthalenemonosulfonic acid analogs, including a bis naphthalenedisulfonic acid compound, were evaluated for their anti-HIV activity. Among these, a 4-amino-5-hydroxy compound and a 4,5-diamino compound showed low anti-HIV activity at non-toxic doses. The bis naphthalenedisulfonic acid compound exhibited significant suppression of HIV-1 antigen expression, representing a new class of potential HIV treatment compounds (P. Mohan et al., 1990).

Novel Sulfonated Polyimides

A series of novel sulfonated polyimides containing 1,5-naphthylene moieties were synthesized as potential electrolyte materials for high-temperature polymer electrolyte fuel cells. These polyimides, created through polycondensation, demonstrate high molecular weight, flexibility, and significant proton conductivity, suggesting their suitability as electrolyte materials (K. Miyatake et al., 2003).

Electro-optical and Nonlinear Properties

The study of naphthalene-based compounds, prepared by condensation of 1,5-diaminonaphthalene, revealed their potential in organic semiconductors. These compounds exhibit significant optoelectronic properties, suggesting their suitability for applications in dye-sensitized solar cells and nonlinear optics (A. Irfan et al., 2017).

properties

IUPAC Name

5,6-diaminonaphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)16(13,14)15/h1-5H,11-12H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXNJVXWJMGHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N)N)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058913
Record name 1-Naphthalenesulfonic acid, 5,6-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalenesulfonic acid, 5,6-diamino-

CAS RN

84-92-4
Record name 5,6-Diamino-1-naphthalenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Diaminonaphthalene-1-sulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenesulfonic acid, 5,6-diamino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Naphthalenesulfonic acid, 5,6-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-diaminonaphthalene-1-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.431
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5,6-DIAMINONAPHTHALENE-1-SULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z35JT3BK8P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Naphthalenesulfonic acid, 5,6-diamino-
Reactant of Route 2
Reactant of Route 2
1-Naphthalenesulfonic acid, 5,6-diamino-
Reactant of Route 3
1-Naphthalenesulfonic acid, 5,6-diamino-
Reactant of Route 4
1-Naphthalenesulfonic acid, 5,6-diamino-
Reactant of Route 5
Reactant of Route 5
1-Naphthalenesulfonic acid, 5,6-diamino-
Reactant of Route 6
Reactant of Route 6
1-Naphthalenesulfonic acid, 5,6-diamino-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.